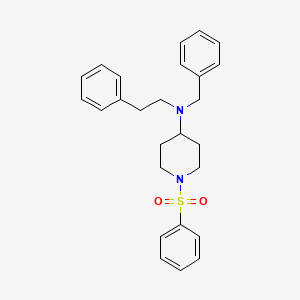![molecular formula C20H20N2O4S B10880671 N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B10880671.png)
N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalenesulfonohydrazide core substituted with ethoxy and methoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-naphthalenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the functional groups present on the compound, which facilitate binding through hydrogen bonding, van der Waals forces, or covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonohydrazide derivatives: These compounds share a similar core structure but differ in the substituents attached to the aromatic rings.
Ethoxy and methoxy substituted aromatic compounds: These compounds have similar functional groups but may have different core structures.
Uniqueness
N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE is unique due to the specific combination of its functional groups and core structure. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-3-26-20-12-15(8-11-19(20)25-2)14-21-22-27(23,24)18-10-9-16-6-4-5-7-17(16)13-18/h4-14,22H,3H2,1-2H3/b21-14+ |
InChI Key |
JEHZCVIRAYJNBO-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)
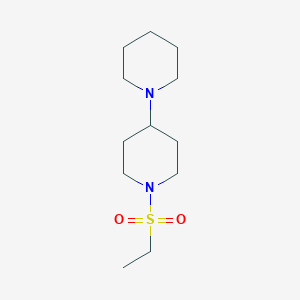
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B10880599.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
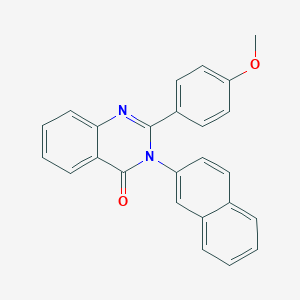
![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)
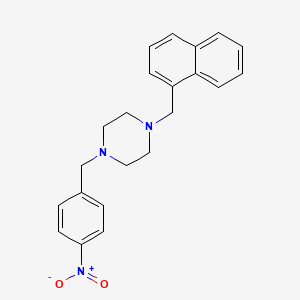
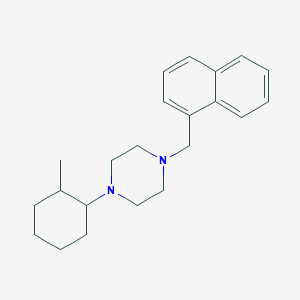
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880646.png)
![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)
